molecular formula C11H9ClN2O B13139243 4-(Chloromethyl)-[3,3'-bipyridin]-2-ol

4-(Chloromethyl)-[3,3'-bipyridin]-2-ol

Cat. No.: B13139243
M. Wt: 220.65 g/mol
InChI Key: VTYRIZFDXWNUMR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-[3,3'-bipyridin]-2-ol is a bipyridine derivative characterized by a hydroxyl group at the 2-position and a chloromethyl substituent at the 4-position of the pyridine ring. Its molecular structure combines a rigid 3,3'-bipyridine core with reactive functional groups, making it a versatile intermediate in organic synthesis and drug discovery. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility properties .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(chloromethyl)-3-pyridin-3-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H9ClN2O/c12-6-8-3-5-14-11(15)10(8)9-2-1-4-13-7-9/h1-5,7H,6H2,(H,14,15)

InChI Key

VTYRIZFDXWNUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CNC2=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol typically involves chloromethylation reactions. One common method involves the treatment of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . This reaction proceeds under mild conditions and yields the desired chloromethyl derivatives in good to excellent yields. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-[3,3’-bipyridin]-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-[3,3’-bipyridin]-2-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The bipyridine core can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

4-(Aminomethyl)-[2,2'-bipyridin]-5-ol

  • Key Differences: Substituent Position: The hydroxyl group is at the 5-position (vs. 2-position in the target compound). Bipyridine Linkage: 2,2'-bipyridine (vs. 3,3') alters molecular geometry and electronic conjugation. Functional Group: Aminomethyl (NH₂-CH₂-) at the 4-position (vs. chloromethyl).
  • Implications: The aminomethyl group facilitates nucleophilic reactions (e.g., amide bond formation), whereas the chloromethyl group enables electrophilic substitutions. The 2,2'-bipyridine linkage in 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol is commonly used in coordination chemistry for metal-ligand complexes, while the 3,3'-linkage may influence binding specificity in biological systems .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

  • Key Differences: Substituents: Contains aromatic phenyl groups and an amino group, unlike the hydroxyl and chloromethyl groups in the target compound.
  • Implications: The amino and phenyl groups in this analog improve solubility and bioavailability, as demonstrated in microbial screening studies .

3-(2-Chloro-3-(Dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

  • Key Differences :
    • Core Structure : A single pyridine ring with a propargyl alcohol chain (vs. bipyridine system).
    • Substituents : Dimethoxymethyl and chloro groups at positions 3 and 2, respectively.
  • Implications :
    • The propargyl alcohol moiety introduces alkyne reactivity, enabling click chemistry applications.
    • The dimethoxymethyl group enhances lipophilicity, contrasting with the hydrophilic hydroxyl group in the target compound .

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